3-(aminomethyl)cyclopentan-1-one hydrochloride
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Overview
Description
3-(aminomethyl)cyclopentan-1-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . This compound is known for its unique structure, which includes a cyclopentanone ring substituted with an aminomethyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)cyclopentan-1-one hydrochloride typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)cyclopentan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
3-(aminomethyl)cyclopentan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)cyclopentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound may affect signaling pathways by altering the function of key proteins .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone without the aminomethyl group.
3-(aminomethyl)cyclohexan-1-one hydrochloride: A similar compound with a cyclohexanone ring instead of a cyclopentanone ring.
4-(aminomethyl)cyclohexan-1-one hydrochloride: Another similar compound with the aminomethyl group at a different position on the cyclohexanone ring.
Uniqueness
3-(aminomethyl)cyclopentan-1-one hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2639455-22-2 |
---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
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